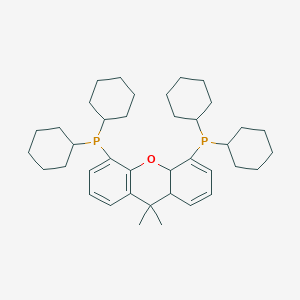
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is a phosphine ligand commonly used in organometallic chemistry and catalysis. This compound is known for its ability to stabilize transition metal complexes, making it valuable in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with dicyclohexylphosphine. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions where it replaces other ligands in metal complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, oxidizing agents like hydrogen peroxide, and various solvents such as toluene and dichloromethane. Reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound are often metal complexes where the ligand coordinates to a central metal atom. These complexes are crucial intermediates in various catalytic processes .
科学的研究の応用
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene has several scientific research applications:
Biology: Employed in the synthesis of bioactive metal complexes that can be used in medicinal chemistry.
Medicine: Investigated for its potential in developing metal-based drugs and diagnostic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
作用機序
The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic transformations. The molecular targets are typically transition metals, and the pathways involved include oxidative addition, reductive elimination, and migratory insertion .
類似化合物との比較
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Similar structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
Xantphos: A related ligand with a similar backbone but different phosphine substituents.
Uniqueness
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is unique due to its bulky dicyclohexylphosphino groups, which provide steric protection and enhance the stability of metal complexes. This makes it particularly effective in catalytic applications where stability and selectivity are crucial .
生物活性
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (CAS No. 940934-47-4) is a phosphine ligand that plays a significant role in catalysis, particularly in hydrogenation reactions. This compound is characterized by its unique structure, which includes a xanthene core and two dicyclohexylphosphine substituents. Its biological activity, while primarily studied in the context of catalysis, also presents interesting implications for medicinal chemistry and biochemistry.
- Molecular Formula : C39H56OP2
- Molecular Weight : 602.82 g/mol
- Purity : >97% (GC)
- Appearance : White to light yellow solid
Catalytic Activity
The primary biological relevance of this compound lies in its function as a catalyst in various chemical reactions. It has been shown to effectively facilitate hydrogenation processes, which are critical in organic synthesis and the pharmaceutical industry.
Table 1: Summary of Catalytic Applications
Biological Activity and Implications
While the direct biological activity of this compound is not extensively documented in terms of therapeutic applications, its role as a catalyst can indirectly influence biological systems through the synthesis of biologically active compounds. The ability to facilitate hydrogenation reactions means that it can be pivotal in producing pharmaceuticals that require specific stereochemistry or functional groups.
Case Studies
-
Hydrogenation of Pharmaceutical Intermediates :
A study demonstrated the effectiveness of this ligand in the hydrogenation of ketones to alcohols, which are crucial steps in synthesizing various drugs. The reaction conditions were optimized to achieve high yields and selectivity. -
Synthesis of Chiral Compounds :
The compound has been utilized as a chiral ligand in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are essential in drug development.
Safety and Handling
As with many phosphine compounds, appropriate safety measures should be taken when handling this compound:
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage Conditions : Store under inert atmosphere at room temperature to prevent degradation.
特性
CAS番号 |
940934-47-4 |
|---|---|
分子式 |
C39H58OP2 |
分子量 |
604.8 g/mol |
IUPAC名 |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |
InChI |
InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |
InChIキー |
OFIYIILYWDAQSK-UHFFFAOYSA-N |
SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
正規SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















